(2,4-Dichlorophenyl)methanesulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to (2,4-Dichlorophenyl)methanesulfonyl chloride often involves the reaction of chlorosulfonyl derivatives with aromatic compounds or the direct chlorosulfonation of aromatic precursors. For example, a method described for synthesizing multisulfonyl chlorides involves oxidative chlorination of thiocarbamate precursors, showcasing a strategy for incorporating sulfonyl chloride groups into aromatic systems (Percec et al., 2001).
Molecular Structure Analysis
Molecular structure analysis of sulfonyl chloride compounds, including those similar to (2,4-Dichlorophenyl)methanesulfonyl chloride, reveals key insights into their geometry, bond lengths, and angles, contributing to their reactivity. For instance, the crystal structure of sulfonyl chloride derivatives has been studied to understand the conformation and spatial arrangement of substituents, which is crucial for predicting reactivity and interaction with other molecules (Gowda et al., 2007).
Chemical Reactions and Properties
(2,4-Dichlorophenyl)methanesulfonyl chloride is involved in numerous chemical reactions, primarily as an electrophile in sulfonation reactions or as a precursor in the synthesis of sulfonamides. It undergoes electrophilic aromatic substitution reactions facilitated by its sulfonyl chloride group, which can be replaced by various nucleophiles, leading to a wide range of derivatives. The reactivity of sulfonyl chlorides towards nucleophiles has been extensively studied, demonstrating their utility in organic synthesis (Rosen et al., 2011).
Scientific Research Applications
Radioactive Labeling in Nematicide Study
(2,4-Dichlorophenyl)methanesulfonyl chloride has been used in the synthesis of radioactive compounds for studying the metabolic fate of nematicides. Burton and Stoutamire (1973) synthesized radioactive 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S, providing valuable insights into nematicide behavior and distribution in the environment (Burton & Stoutamire, 1973).
Synthesis of Heterocyclic Compounds
This chemical is instrumental in synthesizing heterocyclic compounds, as demonstrated by Upadhyaya et al. (1997). They used it in reactions with imidazolyl ethanones and glycerol to produce various novel compounds, highlighting its utility in creating diverse chemical structures (Upadhyaya et al., 1997).
Preparation of Methanesulfonyl Chloride Isotopes
Hanai and Okuda (1977) developed a method to prepare methanesulfonyl chloride-d3, which is essential for isotopic studies in chemical research. This method offers a convenient way to obtain isotopically labeled compounds for various research applications (Hanai & Okuda, 1977).
Studying Plant Movement of Chemical Compounds
Rader, Burton, and Mcbeth (1970) used 2,4-dichlorophenyl methanesulfonate to investigate its movement in plant systems. This research provides insights into how certain chemicals are absorbed and distributed within plants, aiding in understanding plant physiology and the impact of chemicals on plant health (Rader et al., 1970).
Electrocatalysis and Energy Storage
Su, Winnick, and Kohl (2001) explored the use of methanesulfonyl chloride in the context of energy storage, specifically in the electrochemical properties of vanadium pentoxide. Their work shows potential applications in battery technology and energy storage systems (Su et al., 2001).
Studying Thermodynamics in Chemical Reactions
Guthrie, Stein, and Huntington (1998) determined the heat of formation of methanesulfonyl chloride, contributing to a deeper understanding of its thermodynamics. This research is crucial for predicting reaction outcomes and designing efficient chemical processes (Guthrie et al., 1998).
Safety And Hazards
properties
IUPAC Name |
(2,4-dichlorophenyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLHLLYEHFIELA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344110 | |
Record name | (2,4-Dichlorophenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)methanesulfonyl chloride | |
CAS RN |
88691-50-3 | |
Record name | (2,4-Dichlorophenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 88691-50-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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